molecular formula C6H10N2O3 B13505421 Methyl 1-nitrosopyrrolidine-3-carboxylate

Methyl 1-nitrosopyrrolidine-3-carboxylate

Cat. No.: B13505421
M. Wt: 158.16 g/mol
InChI Key: KNMLJNOBORFQAN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-nitrosopyrrolidine-3-carboxylate typically involves the reaction of pyrrolidine derivatives with nitrosating agents under controlled conditions. One common method includes the reaction of pyrrolidine-3-carboxylate with nitrous acid, which is generated in situ from sodium nitrite and a mineral acid such as hydrochloric acid . The reaction is carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures consistent quality and yield, and it allows for the scaling up of production to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-nitrosopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

Methyl 1-nitrosopyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 1-nitrosopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The nitroso group can participate in various biochemical reactions, including the formation of nitrosamines, which are studied for their biological effects. The compound’s activity is mediated through its interaction with cellular pathways and enzymes .

Comparison with Similar Compounds

Methyl 1-nitrosopyrrolidine-3-carboxylate can be compared with other similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H10N2O3

Molecular Weight

158.16 g/mol

IUPAC Name

methyl 1-nitrosopyrrolidine-3-carboxylate

InChI

InChI=1S/C6H10N2O3/c1-11-6(9)5-2-3-8(4-5)7-10/h5H,2-4H2,1H3

InChI Key

KNMLJNOBORFQAN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCN(C1)N=O

Origin of Product

United States

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